4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Overview
Description
4-Amino-2-nitrodiphenylamine-2’-carboxylic acid is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol . It is known for its applications in various fields, including cosmetics, particularly as a hair dye ingredient . The compound is characterized by its dark red crystalline appearance and is known to be odourless .
Preparation Methods
The synthesis of 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid involves several steps. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale manufacturing .
Chemical Reactions Analysis
4-Amino-2-nitrodiphenylamine-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong acids, bases, and reducing agents like hydrogen gas or metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-2-nitrodiphenylamine-2’-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the cosmetics industry, particularly in hair dye formulations
Mechanism of Action
The mechanism of action of 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid involves its interaction with molecular targets, leading to specific biochemical effects. In the context of hair dyeing, the compound undergoes oxidation to form colored species that bind to the hair shaft . The pathways involved in these reactions are complex and depend on the specific formulation and conditions used.
Comparison with Similar Compounds
4-Amino-2-nitrodiphenylamine-2’-carboxylic acid can be compared with other similar compounds, such as:
2-Nitro-4-aminodiphenylamine: Similar in structure but lacks the carboxylic acid group.
4-Amino-2-nitrophenol: Contains a hydroxyl group instead of the carboxylic acid group.
2-Amino-4-nitrophenol: Similar but with different positioning of the amino and nitro groups
These comparisons highlight the unique properties of 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid, particularly its combination of functional groups that contribute to its specific applications and reactivity.
Properties
IUPAC Name |
2-(4-amino-2-nitroanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,14H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPQNVGIQNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151952 | |
Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117907-43-4 | |
Record name | 2-[(4-Amino-2-nitrophenyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117907-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117907434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-NITRODIPHENYLAMINE-2'-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZJ1P1FS40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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